cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)
Overview
Description
Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) is a complex organometallic compound. It features a unique structure comprising cyclopentadiene rings and iron(2+) ions, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. The process often includes:
Cyclopentadiene Preparation: Cyclopentadiene is usually obtained by cracking dicyclopentadiene at high temperatures (around 180°C) to yield the monomer.
Complex Formation: The cyclopentadiene monomer is then reacted with iron salts, such as iron(II) chloride, in the presence of a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The key steps include:
Large-scale Cracking: Industrial cracking of dicyclopentadiene to produce cyclopentadiene.
Bulk Reaction: Reacting cyclopentadiene with iron salts in large reactors, ensuring proper mixing and temperature control to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl iron complexes with different oxidation states, while reduction may produce simpler iron-cyclopentadiene complexes .
Scientific Research Applications
Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including Diels-Alder reactions and polymerizations.
Biology: Studied for its potential in biological systems due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) exerts its effects involves:
Coordination Chemistry: The iron center coordinates with the cyclopentadiene rings, forming a stable complex.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalytic processes.
Molecular Interactions: The unique structure allows for specific interactions with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl Iron Complexes: Similar in structure but may have different ligands attached to the iron center.
Ferrocene Derivatives: Compounds like ferrocene (bis(cyclopentadienyl)iron) share the cyclopentadiene-iron structure but differ in their specific chemical properties.
Uniqueness
Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) is unique due to its specific combination of cyclopentadiene rings and iron(2+) ions, which confer distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3.2C5H5.2Fe/c17-15(11-9-13-5-1-2-6-13)19-16(18)12-10-14-7-3-4-8-14;2*1-2-4-5-3-1;;/h1-8H,9-12H2;2*1-5H;;/q-2;2*-1;2*+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHXJDGQBAYEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCC(=O)OC(=O)CCC2=C[CH-]C=C2.[Fe+2].[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Fe2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746843 | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1,1'-[oxybis(3-oxopropane-3,1-diyl)]di(cyclopenta-2,4-dien-1-ide) (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132098-76-1 | |
Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1,1'-[oxybis(3-oxopropane-3,1-diyl)]di(cyclopenta-2,4-dien-1-ide) (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ferrocenylpropionic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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